molecular formula C22H41NO2 B12906948 4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- CAS No. 1323-47-3

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl-

Cat. No.: B12906948
CAS No.: 1323-47-3
M. Wt: 351.6 g/mol
InChI Key: IMDOZEUBLKJMFF-WUKNDPDISA-N
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Description

(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol: is a chemical compound with the molecular formula C22H41NO2 It is characterized by the presence of an oxazole ring, a long heptadecenyl chain, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Attachment of the Heptadecenyl Chain: The heptadecenyl chain can be introduced via a coupling reaction, such as a Wittig reaction or a Heck reaction, using a suitable alkene precursor.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the double bond in the heptadecenyl chain, resulting in saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as alkoxides, amines, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols, alkanes.

    Substitution: Ethers, amines, halides.

Scientific Research Applications

(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)propane: Similar structure but with a propane group instead of a methanol group.

Uniqueness

  • The presence of the hydroxymethyl group in (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol provides unique reactivity and potential for further functionalization.
  • The long heptadecenyl chain contributes to its hydrophobic properties, making it suitable for applications in surfactants and lubricants.

This detailed article provides a comprehensive overview of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1323-47-3

Molecular Formula

C22H41NO2

Molecular Weight

351.6 g/mol

IUPAC Name

[2-[(E)-heptadec-2-enyl]-4-methyl-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h16-17,24H,3-15,18-20H2,1-2H3/b17-16+

InChI Key

IMDOZEUBLKJMFF-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/CC1=NC(CO1)(C)CO

Canonical SMILES

CCCCCCCCCCCCCCC=CCC1=NC(CO1)(C)CO

Origin of Product

United States

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